molecular formula C8H7ClN2 B1588988 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 357263-43-5

5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine

Cat. No. B1588988
M. Wt: 166.61 g/mol
InChI Key: FHZBSORNJHMVPY-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .


Molecular Structure Analysis

The molecular formula of 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine is C8H7ClN2. It has an average mass of 166.608 Da and a monoisotopic mass of 166.029770 Da . The SMILES string representation is CC1=CC(=NC2=C1NC=C2)Cl .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 315.9±37.0 °C at 760 mmHg, and a flash point of 174.2±12.1 °C . It has a molar refractivity of 46.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 123.3±3.0 cm3 .

Scientific Research Applications

Cancer Therapy

  • Scientific Field: Oncology
  • Application Summary: 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these compounds can be used as a strategy for cancer therapy .
  • Methods of Application: The specific compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
  • Results: The compound 4h, with its low molecular weight, is considered an appealing lead compound beneficial for subsequent optimization .

Diabetes Treatment

  • Scientific Field: Endocrinology
  • Application Summary: Pyrrolo[2,3-d]pyrimidine-based analogues, which are structurally similar to 1H-pyrrolo[2,3-b]pyridine, were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme, a potential treatment for diabetes .
  • Methods of Application: In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .
  • Results: The compounds 5b, 6c, 7a, and 7b displayed binding affinity from -8.2 and -8.5 kcal/mol . These compounds showed exceptional percent inhibition values varying from 97.79±2.86% to 85.56±4.13% overperforming the standard (acarbose) .

Antiviral Treatment

  • Scientific Field: Virology
  • Application Summary: Pyrrolo[2,1-f][1,2,4]triazine derivatives, which are structurally similar to 1H-pyrrolo[2,3-b]pyridine, have been found to inhibit human norovirus RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of the virus .
  • Methods of Application: The specific compound 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine (69 b) specifically inhibits human norovirus RdRp, whereas compound 4-amino-pyrrolo[2,1-f][1,2,4]triazine (69 a) inhibits both murine and human norovirus RdRp in different cell lines .
  • Results: These compounds could potentially be used as antiviral agents, particularly against noroviruses .

Antibacterial Treatment

  • Scientific Field: Microbiology
  • Application Summary: Compounds containing a pyrrole ring, which is present in 1H-pyrrolo[2,3-b]pyridine, have been used as antibacterial agents .
  • Methods of Application: Specific drugs such as Cefepim, Doripenem, and Meropenem, which contain a pyrrole ring, have been used in the treatment of bacterial infections .
  • Results: These drugs have been effective in treating a variety of bacterial infections .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-7(9)11-6-2-3-10-8(5)6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZBSORNJHMVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452493
Record name 5-Chloro-7-methyl-4-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine

CAS RN

357263-43-5
Record name 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357263-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-7-methyl-4-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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